2-(3,5-Dichlorophenyl)propan-2-amine

Description

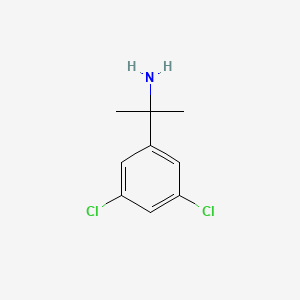

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dichlorophenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Cl2N/c1-9(2,12)6-3-7(10)5-8(11)4-6/h3-5H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEJGVWRTXUSHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC(=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70458332 | |

| Record name | 2-(3,5-dichlorophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129960-45-8 | |

| Record name | 2-(3,5-dichlorophenyl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70458332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,5-Dichlorophenyl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Guide to the Synthesis and Characterization of 2-(3,5-Dichlorophenyl)propan-2-amine

Executive Summary

This technical guide provides a detailed protocol for the synthesis and comprehensive characterization of 2-(3,5-Dichlorophenyl)propan-2-amine (CAS No. 129960-45-8), a compound of significant interest in pharmaceutical and chemical research.[1][2] Drawing from established principles of organic synthesis and analytical chemistry, this document outlines a robust synthetic strategy via the Ritter reaction, followed by a multi-technique approach for structural verification and purity assessment. Methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are presented with field-proven insights into experimental design and data interpretation. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous framework for the preparation and validation of this and structurally related compounds.

Introduction: Significance and Physicochemical Properties

This compound is an organic compound featuring a tertiary amine structure attached to a 3,5-dichlorinated phenyl ring.[1] Its molecular architecture makes it a valuable intermediate or lead compound in medicinal chemistry, particularly for developing agents targeting the central nervous system or for studying enzyme inhibition pathways, such as those involving cytochrome P450 enzymes.[1][2] The presence of the dichlorophenyl group and the tertiary amine moiety imparts specific electronic and steric properties that can influence its biological activity and metabolic stability.[1]

Compound Profile

| Property | Value | Source |

| CAS Number | 129960-45-8 | [1][3][4][5][6] |

| Molecular Formula | C₉H₁₁Cl₂N | [1][3][7] |

| Molecular Weight | 204.10 g/mol | [1][3][4] |

| Physical Form | Liquid (at room temp.) | [3][4] |

| Purity (Typical) | ≥97% | [3][4] |

| InChIKey | AZEJGVWRTXUSHS-UHFFFAOYSA-N | [3][4][7] |

Synthesis Methodology: The Ritter Reaction Approach

Several synthetic routes can be envisioned for this compound.[1] However, for the synthesis of tertiary amines from tertiary alcohols, the Ritter reaction offers a direct and efficient pathway.[8][9][10] This acid-catalyzed reaction couples a stable carbocation precursor (the tertiary alcohol) with a nitrile to form an N-alkyl amide, which can then be hydrolyzed to the target primary amine.[8][11]

Retrosynthetic Strategy & Rationale

The synthesis begins with the formation of the precursor tertiary alcohol, 2-(3,5-dichlorophenyl)propan-2-ol, via a Grignard reaction between a suitable Grignard reagent (e.g., methylmagnesium bromide) and 3',5'-dichloroacetophenone. The resulting alcohol is then subjected to a Ritter reaction with a nitrile in the presence of a strong acid to yield an intermediate amide, followed by hydrolysis to the final amine product. This strategy is chosen for its reliability and use of readily available starting materials.

Reaction Mechanism

The Ritter reaction proceeds through three primary stages:[8][11]

-

Carbocation Formation: The tertiary alcohol is protonated by a strong acid (e.g., H₂SO₄), facilitating the loss of a water molecule to generate a stable tertiary benzylic carbocation.

-

Nucleophilic Attack: The lone pair on the nitrogen atom of the nitrile attacks the electrophilic carbocation, forming a stable nitrilium ion intermediate.

-

Hydrolysis: The nitrilium ion is subsequently attacked by water (introduced during the reaction or work-up), leading to the formation of an N-substituted amide. This amide is then hydrolyzed under acidic or basic conditions to yield the final primary amine.

Experimental Protocol

Step A: Synthesis of 2-(3,5-Dichlorophenyl)propan-2-ol

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser under an inert nitrogen atmosphere, add magnesium turnings (1.2 eq).

-

Grignard Formation: Add a solution of methyl bromide in diethyl ether (1.2 eq) dropwise to the magnesium turnings. Initiate the reaction with gentle heating if necessary. Once initiated, maintain a gentle reflux until all the magnesium has been consumed.

-

Addition: Cool the Grignard reagent to 0 °C. Add a solution of 3',5'-dichloroacetophenone (1.0 eq) in anhydrous diethyl ether dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

-

Reaction & Quenching: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours. Cool the reaction to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Work-up: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol. Purify via flash column chromatography if necessary.

Step B: Synthesis of this compound via Ritter Reaction

-

Reaction Setup: In a flask, dissolve the synthesized 2-(3,5-dichlorophenyl)propan-2-ol (1.0 eq) in chloroacetonitrile (3.0 eq), which serves as both reactant and solvent.[12] Cool the mixture to 0 °C in an ice bath.

-

Acid Addition: Add concentrated sulfuric acid (H₂SO₄, 2.0 eq) dropwise while vigorously stirring, ensuring the temperature remains below 10 °C.

-

Reaction: After the addition, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Hydrolysis of Intermediate Amide: Upon completion, carefully pour the reaction mixture over crushed ice and basify to pH > 12 with a cold 50% aqueous NaOH solution.

-

Extraction and Purification: Extract the aqueous layer with dichloromethane (DCM, 3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amine can be purified by vacuum distillation or crystallization to yield the final product.[1]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of the target amine.

Physicochemical and Spectroscopic Characterization

Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a self-validating system for structural elucidation.

Characterization Logic Diagram

Caption: Logic flow for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation, providing detailed information about the carbon-hydrogen framework.[13]

-

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the purified amine in approximately 0.6 mL of deuterated chloroform (CDCl₃).[13]

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Use tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[14]

-

Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.[13]

-

-

Expected Spectral Data:

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.25 | t, J ≈ 1.8 Hz | 1H | Ar-H (C4-H) | The single proton between two chlorine atoms is split by two meta protons. |

| ~ 7.15 | d, J ≈ 1.8 Hz | 2H | Ar-H (C2-H, C6-H) | The two equivalent aromatic protons are split by the C4 proton. |

| ~ 1.60 | br s | 2H | -NH₂ | Amine protons often appear as a broad singlet and can exchange with D₂O.[14] |

| ~ 1.50 | s | 6H | -C(CH₃ )₂ | The six protons of the two equivalent methyl groups appear as a singlet. |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 150 | Ar-C (C1) | Quaternary aromatic carbon attached to the isopropylamine group. |

| ~ 135 | Ar-C (C3, C5) | Aromatic carbons directly bonded to electron-withdrawing chlorine atoms. |

| ~ 127 | Ar-C (C4) | Aromatic CH carbon between the two chlorine atoms. |

| ~ 124 | Ar-C (C2, C6) | Equivalent aromatic CH carbons. |

| ~ 55 | -C (CH₃)₂ | Quaternary aliphatic carbon attached to the nitrogen. |

| ~ 30 | -C(C H₃)₂ | Equivalent methyl carbons. |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, further structural confirmation.

-

Experimental Protocol:

-

Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the sample in a suitable solvent like methanol or acetonitrile.

-

Analysis: Analyze using Electrospray Ionization (ESI) in positive ion mode.

-

-

Expected Data:

Table 3: Predicted Mass Spectrometry Data

| m/z Value | Ion | Rationale |

| 204.03 | [M+H]⁺ | Molecular ion peak for the most abundant isotopes (²H, ¹²C, ³⁵Cl, ¹⁴N).[7] |

| 206.03 | [M+H+2]⁺ | Isotope peak due to the presence of one ³⁷Cl atom. |

| 208.03 | [M+H+4]⁺ | Isotope peak due to the presence of two ³⁷Cl atoms. The expected ratio for [M]:[M+2]:[M+4] is approximately 9:6:1. |

| 188.06 | [M-CH₃]⁺ | Loss of a methyl group to form a stable benzylic cation, likely the base peak. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[15]

-

Experimental Protocol:

-

Sample Preparation: Acquire the spectrum from a thin liquid film of the pure sample between two NaCl or KBr plates.

-

Analysis: Scan the sample in the range of 4000-400 cm⁻¹.

-

-

Expected Data:

Table 4: Predicted Infrared Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3300 (two bands) | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂)[15][16] |

| 3100-3000 | C-H Aromatic Stretch | Ar-H |

| 2980-2850 | C-H Aliphatic Stretch | -CH₃ |

| 1650-1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂)[15][17] |

| 1580-1450 | C=C Aromatic Stretch | Aromatic Ring |

| 1335-1250 | C-N Stretch (Aromatic Amine) | Ar-C-N[15] |

| 850-750 | C-Cl Stretch | Ar-Cl |

Safety and Handling

This compound is presumed to be an irritant.[1] The material safety data sheet indicates it can cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][4]

-

Personal Protective Equipment (PPE): Always handle the compound inside a fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[3][4][6]

-

Reagents: The synthesis involves strong acids (H₂SO₄), flammable solvents (diethyl ether), and reactive organometallics (Grignard reagent). All necessary safety precautions for handling these materials must be strictly followed.

Conclusion

This guide provides a comprehensive and actionable framework for the synthesis and characterization of this compound. By employing a robust Ritter reaction strategy and a multi-faceted analytical approach combining NMR, MS, and IR spectroscopy, researchers can confidently prepare and validate this important chemical intermediate. The detailed protocols and expected data serve as a reliable resource for professionals in organic synthesis and drug discovery, ensuring both efficiency in the lab and integrity of the final product.

References

-

Synthesis of Amines - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

-

Ritter reaction - Wikipedia . Wikipedia. Available at: [Link]

-

Ritter Reaction - OpenOChem Learn . OpenOChem Learn. Available at: [Link]

-

Synthesis of amines by reduction of nitriles - Química Organica.org . Química Organica.org. Available at: [Link]

-

A Practical Synthesis of tert-Alkylamines via the Ritter Reaction with Chloroacetonitrile - ResearchGate . ResearchGate. Available at: [Link]

-

Synthesis of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation . OpenStax. Available at: [Link]

-

Ritter Reaction - NROChemistry . NROChemistry. Available at: [Link]

-

Direct Synthesis of Primary Amines from Alcohols and Ammonia - ResearchGate . ResearchGate. Available at: [Link]

-

Amines - Nitriles (A-Level Chemistry) - Study Mind . Study Mind. Available at: [Link]

-

This compound - MySkinRecipes . MySkinRecipes. Available at: [Link]

-

This compound - Sigma-Aldrich (CN) . Sigma-Aldrich. Available at: [Link]

-

This compound - PubChemLite . PubChemLite. Available at: [Link]

-

This compound, CAS No. 129960-45-8 - iChemical . iChemical. Available at: [Link]

-

IR: amines - University of Calgary . University of Calgary. Available at: [Link]

-

Infrared spectrum of propan-2-amine - Doc Brown's Chemistry . Doc Brown's Chemistry. Available at: [Link]

-

Infrared Spectroscopy - CDN . Illinois State University. Available at: [Link]

-

1H NMR spectra of propan-2-amine - Doc Brown's Chemistry . Doc Brown's Chemistry. Available at: [Link]

-

Introduction to IR Spectroscopy - Amines. - YouTube . YouTube. Available at: [Link]

-

Mass spectrum of propan-2-amine - Doc Brown's Chemistry . Doc Brown's Chemistry. Available at: [Link]

Sources

- 1. Buy this compound | 129960-45-8 [smolecule.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound | 129960-45-8 [sigmaaldrich.com]

- 4. This compound | 129960-45-8 [sigmaaldrich.com]

- 5. This compound, CAS No. 129960-45-8 - iChemical [ichemical.com]

- 6. 129960-45-8|this compound|BLD Pharm [bldpharm.com]

- 7. PubChemLite - this compound (C9H11Cl2N) [pubchemlite.lcsb.uni.lu]

- 8. Ritter reaction - Wikipedia [en.wikipedia.org]

- 9. Ritter Reaction | OpenOChem Learn [learn.openochem.org]

- 10. Ritter Reaction | NROChemistry [nrochemistry.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. researchgate.net [researchgate.net]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. 1H proton nmr spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropylamine 2-propylamine 2-propanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 17. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Physical and chemical properties of 2-(3,5-Dichlorophenyl)propan-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 2-(3,5-Dichlorophenyl)propan-2-amine (CAS No: 129960-45-8). This compound, a dichlorinated derivative of the 2-phenylpropan-2-amine scaffold, presents a unique structure of interest for applications in medicinal chemistry, agrochemical synthesis, and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from supplier specifications, predictive models, and detailed analysis of structurally analogous compounds to offer a robust and scientifically grounded resource. Included are detailed protocols for its plausible synthesis and characteristic chemical transformations, alongside an in-depth analysis of its expected spectroscopic signatures. This document is intended to serve as a foundational reference for professionals engaged in the research and development of novel chemical entities.

Introduction and Molecular Structure

This compound is a primary amine characterized by a sterically hindered tertiary alkylamine moiety attached to a 3,5-dichlorinated phenyl ring. This substitution pattern imparts a distinct combination of lipophilicity, steric bulk, and electronic properties that are of significant interest in the design of bioactive molecules. The presence of the dichlorophenyl group can influence metabolic stability and receptor binding interactions, while the tertiary alkylamine scaffold provides a key site for further chemical modification. The chiral nature of similar compounds suggests that this compound could be a valuable intermediate in the development of enantiomerically pure drugs.[1]

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Physical and Chemical Properties

| Property | Value/Information | Source/Basis |

| CAS Number | 129960-45-8 | [2] |

| Molecular Formula | C₉H₁₁Cl₂N | [2] |

| Molecular Weight | 204.10 g/mol | [2] |

| Physical Form | Liquid at room temperature | [2][3] |

| Boiling Point | Predicted: 249.7 ± 25.0 °C at 760 mmHg | Chemical Suppliers |

| Solubility | Expected to be soluble in organic solvents like alcohols, ethers, and benzene.[4][5] Limited solubility in water is anticipated due to the hydrophobic dichlorophenyl and tertiary alkyl groups, though it can form hydrogen bonds.[1][6] | Analogous Amines |

| pKa (of conjugate acid) | Estimated: 9-10 | Based on typical pKa values for primary amines and considering the electron-withdrawing effects of the dichlorophenyl group.[7][8] |

| Storage | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |

Spectroscopic Profile (Predicted)

No publicly available experimental spectra for this compound have been identified. The following predictions are based on the analysis of its structural motifs and comparison with analogous compounds.

1H NMR Spectroscopy

-

Aromatic Protons (Ar-H): Two signals are expected in the aromatic region (δ 7.0-7.5 ppm). One signal, a triplet (or more accurately, a triplet-like singlet due to small coupling constants), will correspond to the proton at the C4 position. The other signal, a doublet (or a narrow multiplet), will correspond to the two equivalent protons at the C2 and C6 positions.

-

Amine Protons (-NH₂): A broad singlet is expected, the chemical shift of which can vary significantly (typically δ 1.0-3.0 ppm) depending on the solvent and concentration. This signal will disappear upon the addition of D₂O.

-

Methyl Protons (-CH₃): A sharp singlet corresponding to the six equivalent protons of the two methyl groups is anticipated, likely in the δ 1.2-1.7 ppm range.

13C NMR Spectroscopy

-

Aromatic Carbons: Four signals are expected for the aromatic carbons. The carbon attached to the propan-2-amine group (C1) will be a quaternary signal. The two carbons bearing chlorine atoms (C3 and C5) will be downfield. The carbon at the C4 position and the two equivalent carbons at C2 and C6 will also produce distinct signals.

-

Aliphatic Carbons: Two signals are expected. A quaternary carbon signal for the carbon bearing the amine and methyl groups (Cα), and a signal for the two equivalent methyl carbons.

Infrared (IR) Spectroscopy

As a primary amine, this compound is expected to exhibit the following characteristic IR absorption bands:

| Wavenumber (cm⁻¹) | Vibration | Expected Appearance |

| 3450 - 3350 | N-H Asymmetric Stretch | Sharp, medium intensity |

| 3350 - 3250 | N-H Symmetric Stretch | Sharp, medium intensity |

| ~1600 | N-H Scissoring (Bending) | Medium to strong, sharp |

| 1250 - 1020 | C-N Stretch | Medium to weak |

| ~800-700 | C-Cl Stretch | Strong |

| Aromatic C-H and C=C stretches will also be present in their characteristic regions. |

Source: Based on general principles of IR spectroscopy for primary amines.[9][10][11]

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ at m/z 203/205/207 (reflecting the isotopic distribution of two chlorine atoms) would be expected. A prominent fragmentation pathway would likely involve the loss of a methyl radical (•CH₃) to form a stable benzylic cation at m/z 188/190/192, which could be the base peak. Further fragmentation of the aromatic ring is also possible.

Synthesis Methodologies

The synthesis of the sterically hindered this compound can be approached through several established synthetic routes for tertiary alkylamines. Two plausible and robust methods are the Ritter reaction and the Leuckart reaction.

Synthesis via the Ritter Reaction

The Ritter reaction provides a direct route to α,α-disubstituted amines from the corresponding alcohol or alkene.[12]

Ritter Reaction Workflow:

Caption: Plausible synthetic workflow via the Ritter reaction.

Experimental Protocol (Ritter Reaction):

Step 1: Synthesis of 2-(3,5-Dichlorophenyl)propan-2-ol

-

To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.1 eq).

-

Add a small crystal of iodine and a few drops of 3,5-dichlorobromobenzene in anhydrous tetrahydrofuran (THF).

-

Once the Grignard reaction initiates (as evidenced by heat evolution and disappearance of the iodine color), add the remaining 3,5-dichlorobromobenzene (1.0 eq) in anhydrous THF dropwise to maintain a gentle reflux.

-

After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

-

Cool the reaction mixture to 0 °C and add a solution of acetone (1.2 eq) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude tertiary alcohol, which can be purified by column chromatography or used directly in the next step.

Step 2 & 3: Ritter Reaction and Hydrolysis

-

To a solution of 2-(3,5-dichlorophenyl)propan-2-ol (1.0 eq) in acetonitrile (5-10 eq), cool the mixture to 0 °C.

-

Slowly add concentrated sulfuric acid (2.0 eq) while maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the disappearance of the starting alcohol.

-

Carefully pour the reaction mixture onto ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide.

-

To the crude amide, add a 10% aqueous solution of sodium hydroxide and heat to reflux for 4-8 hours until hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and extract with dichloromethane (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford this compound.

Synthesis via the Leuckart Reaction

The Leuckart reaction offers an alternative route via reductive amination of a suitable ketone using ammonium formate or formamide.[13][14][15]

Experimental Protocol (Leuckart Reaction):

-

In a round-bottom flask equipped with a reflux condenser, combine 1-(3,5-dichlorophenyl)ethan-1-one (1.0 eq) and ammonium formate (5-7 eq).

-

Heat the mixture to 160-180 °C and maintain this temperature for 4-8 hours. The reaction should be monitored by TLC or GC-MS.

-

Cool the reaction mixture and add concentrated hydrochloric acid (5 eq).

-

Heat the mixture to reflux for 4-6 hours to hydrolyze the intermediate formamide.

-

Cool the reaction mixture to room temperature and basify with a concentrated aqueous solution of sodium hydroxide until pH > 12.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the nucleophilic primary amine and the electron-deficient aromatic ring.

N-Alkylation

The primary amine can undergo N-alkylation with alkyl halides or through reductive amination with aldehydes or ketones. Due to the steric hindrance around the nitrogen atom, these reactions may require more forcing conditions (e.g., higher temperatures, stronger bases, or specialized catalysts) compared to less hindered amines.

N-Alkylation Workflow:

Caption: General scheme for N-alkylation.

Electrophilic Aromatic Substitution

The 3,5-dichloro substitution pattern deactivates the aromatic ring towards electrophilic aromatic substitution. The two chlorine atoms are ortho, para-directing but deactivating, while the tertiary alkyl group is weakly activating and ortho, para-directing. The combined effect of these groups will direct incoming electrophiles to the C4 and C6 positions. However, the steric bulk of the 2-aminopropyl group will likely favor substitution at the less hindered C4 position. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would require forcing conditions.[16][17][18]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is presumed to be toxic, and as an amine, it can be irritating to the skin, eyes, and respiratory system.[19] The presence of chlorine atoms may enhance these effects. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Applications and Future Directions

This compound is a valuable building block for the synthesis of more complex molecules. Its potential applications include:

-

Medicinal Chemistry: As a scaffold for the development of novel therapeutic agents targeting the central nervous system, based on its structural similarity to other psychoactive compounds. It has been investigated for its potential to inhibit cytochrome P450 enzymes, which is relevant for studying drug metabolism.[19]

-

Agrochemicals: Its structure may be incorporated into new herbicides and plant growth regulators.[1]

-

Materials Science: The aromatic and amine functionalities could be utilized in the synthesis of specialized polymers or other advanced materials.[19]

Further research into the biological activity of this compound and its derivatives, as well as the development of efficient and scalable synthetic routes, will be crucial for unlocking its full potential.

References

-

OpenStax. 24.10 Spectroscopy of Amines. Organic Chemistry. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

MySkinRecipes. This compound. [Link]

-

BYJU'S. Physical Properties of Amines. [Link]

-

PubChem. amine. [Link]

-

Journal of the American Chemical Society. SOLUBILITIES OF HIGH MOLECULAR WEIGHT NORMAL ALIPHATIC PRIMARY AMINES. [Link]

-

University of Calgary. IR: amines. [Link]

-

PubChem. Methyl(2-phenylpropan-2-yl)amine. [Link]

-

NCERT. Amines. [Link]

-

Illinois State University. Infrared Spectroscopy. [Link]

-

Chemsrc. 2-Phenyl-2-propanamine. [Link]

-

Wikipedia. Leuckart reaction. [Link]

-

Nature Communications. Catalytic aerobic photooxidation of primary benzylic amines using hindered acridinium salts. [Link]

-

Lumen Learning. Properties of amines. [Link]

-

International Journal of Academic Research and Development. Study of the composition of amines using IR spectroscopy. [Link]

-

Organic Reactions. THE LEUCKART REACTION. [Link]

-

PubChem. 2-Phenylpropylamine. [Link]

-

Sciencemadness Wiki. Leuckart reaction. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. 2-phenyl-propylamine. [Link]

-

PubChem. CID 157071953. [Link]

-

Chemistry LibreTexts. Electrophilic Substitution of Disubstituted Benzene Rings. [Link]

-

Semantic Scholar. STUDIES ON THE LEUCKART REACTION. [Link]

-

Michigan State University Department of Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

-

Erowid. the leuckart reaction. [Link]

-

BYJU'S. electrophilic substitution reaction of benzene. [Link]

-

CORE. 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. [Link]

-

Journal of the American Chemical Society. Synthesis of Sterically Hindered Primary Amines by Concurrent Tandem Photoredox Catalysis. [Link]

-

Master Organic Chemistry. EAS On Disubstituted Benzenes: The Strongest Electron-Donor "Wins". [Link]

-

Master Organic Chemistry. The pKa Table Is Your Friend. [Link]

-

Chemguide. mass spectra - fragmentation patterns. [Link]

-

Chemistry Stack Exchange. Electrophilic substitution on disubstituted benzene rings. [Link]

-

ACS Catalysis. Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates. [Link]

-

Slideshare. Fragmentation Pattern in Mass Spectra. [Link]

-

Organic Chemistry Portal. Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. [Link]

-

Doc Brown's Chemistry. mass spectrum of propan-2-amine. [Link]

-

Nature. Catalytic diazene synthesis from sterically hindered amines for deaminative functionalization. [Link]

-

National Center for Biotechnology Information. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. [Link]

-

University of California, Irvine. Approximate pKa chart of the functional groups. [Link]

-

Doc Brown's Chemistry. 1H NMR spectra of propan-2-amine. [Link]

-

Organic Chemistry Data. Bordwell pKa Table. [Link]

-

OWL. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. This compound | 129960-45-8 [sigmaaldrich.com]

- 3. CAS 129960-45-8: this compound [cymitquimica.com]

- 4. m.youtube.com [m.youtube.com]

- 5. ncert.nic.in [ncert.nic.in]

- 6. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. chem.indiana.edu [chem.indiana.edu]

- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 14. chemistry.mdma.ch [chemistry.mdma.ch]

- 15. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Aromatic Reactivity [www2.chemistry.msu.edu]

- 18. byjus.com [byjus.com]

- 19. Buy this compound | 129960-45-8 [smolecule.com]

An In-Depth Technical Guide to 2-(3,5-Dichlorophenyl)propan-2-amine (CAS: 129960-45-8) for Advanced Research Applications

Abstract

This whitepaper provides a comprehensive technical overview of 2-(3,5-Dichlorophenyl)propan-2-amine, CAS number 129960-45-8. This molecule, a dichlorinated analog of phenethylamine, serves as a critical structural motif and intermediate in the fields of medicinal chemistry, agrochemical science, and chemical biology. We will explore its physicochemical properties, outline a logical synthetic pathway with a detailed experimental protocol, describe rigorous analytical methods for its characterization, and discuss its current and potential applications. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their work, providing both foundational knowledge and actionable protocols to ensure scientific integrity and accelerate research.

Introduction & Significance

This compound is a distinct organic compound featuring a propan-2-amine group attached to a phenyl ring substituted with chlorine atoms at the 3 and 5 positions.[1] This specific substitution pattern confers unique electronic and steric properties that make it a valuable building block in synthetic chemistry. As a substituted phenethylamine, it belongs to a class of compounds known for significant biological activity.[2]

The primary significance of this compound lies in its utility as a key intermediate for creating more complex molecules.[2][3] In pharmaceutical research, it serves as a foundational scaffold for developing novel agents targeting the central nervous system (CNS), such as antidepressants.[3] Its structure is also relevant in agrochemical development for potential herbicides and plant growth regulators.[1][4] Furthermore, its demonstrated interaction with various biological systems, including neurotransmitter receptors and metabolic enzymes, makes it a valuable tool compound for probing complex biological pathways.[1] This guide aims to consolidate the technical knowledge surrounding this compound to facilitate its effective and reliable use in a research and development setting.

Physicochemical Properties & Structural Analysis

The physical and chemical characteristics of a compound are paramount to its handling, reactivity, and application. The properties of this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 129960-45-8 | [1][2][5][6][7][8][9][10][11][12][13][14][15] |

| Molecular Formula | C₉H₁₁Cl₂N | [1][2][4][6][7][8][12][16] |

| Molecular Weight | 204.10 g/mol | [1][2][4][5][7][8][9][12] |

| Synonyms | 2-(3,5-dichlorophenyl)-2-propanamine; 3,5-Dichloro-α,α-dimethylbenzenemethanamine | [5][6] |

| Physical Form | Liquid | [2][5][12] |

| Purity | ≥95% (Commercially available) | [2][5][12][15] |

| Storage Conditions | Room temperature, in a dark place, under an inert atmosphere. | [5][8][12] |

| InChI Key | AZEJGVWRTXUSHS-UHFFFAOYSA-N |[5][12][15][16] |

Structural Insights

The molecule's architecture is centered around a tertiary carbon linked to both the amine group and the 3,5-dichlorophenyl ring.[1] This arrangement provides significant steric hindrance around the amine. The two chlorine atoms at the meta positions exert a strong inductive electron-withdrawing effect, which decreases the basicity of the aromatic ring and influences the reactivity of the amine group.[1] This unique electronic and steric profile is a key determinant of its interaction with biological targets and its utility in synthesis.

Synthesis and Purification

While multiple synthetic routes are possible, one of the most robust and widely applicable methods for preparing primary amines from ketones is direct reductive amination .[17][18] This one-pot method is efficient and avoids the isolation of the intermediate imine, making it suitable for both lab-scale and industrial production.[17]

Causality in Synthesis Design

The choice of a reductive amination pathway starting from the corresponding ketone, 1-(3,5-dichlorophenyl)ethan-1-one, is deliberate. This precursor is commercially available and the reaction proceeds under relatively mild conditions. A key challenge in reductive aminations is selecting a reducing agent that is potent enough to reduce the C=N bond of the imine intermediate but slow to reduce the starting ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal for this purpose due to their reduced reactivity towards carbonyls at neutral or slightly acidic pH, which favors imine formation.[19][20]

Protocol 3.1: Representative Synthesis via Reductive Amination

This protocol is a representative method based on established chemical principles. Researchers should perform their own optimization and safety assessments.

-

Reactor Setup: To a flame-dried, 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(3,5-dichlorophenyl)ethan-1-one (1.0 eq).

-

Reagent Addition: Add ammonium acetate (10.0 eq) followed by anhydrous methanol (MeOH) to achieve a substrate concentration of 0.5 M.

-

Imination: Stir the mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon) for 1 hour to facilitate the formation of the imine intermediate.

-

Reduction: In a single portion, add sodium cyanoborohydride (NaBH₃CN) (1.5 eq).

-

Self-Validating Rationale: NaBH₃CN is selective for the iminium ion over the ketone, preventing premature reduction of the starting material. The reaction can be monitored by TLC or LC-MS to track the consumption of the starting ketone.

-

-

Reaction: Continue stirring at room temperature for 24-48 hours until the reaction is complete.

-

Quenching: Carefully quench the reaction by the slow addition of deionized water.

-

Workup: Concentrate the mixture under reduced pressure to remove the methanol. Partition the resulting aqueous residue between ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extraction: Separate the layers and extract the aqueous phase two more times with EtOAc.

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, eluting with a gradient of dichloromethane/methanol to afford the pure this compound.

Analytical Characterization & Quality Control

Rigorous analytical characterization is non-negotiable to ensure the identity, purity, and structural integrity of the synthesized compound. This validation is critical for the reproducibility of downstream experiments.

Protocol 4.1: Structural Verification and Purity Assessment

-

Mass Spectrometry (MS):

-

Method: Electrospray Ionization (ESI) in positive ion mode.

-

Purpose: To confirm the molecular weight of the compound.

-

Expected Result: A prominent peak at m/z corresponding to [M+H]⁺ (approximately 204.03).[16]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Method: ¹H and ¹³C NMR spectra recorded in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Purpose: To elucidate the precise molecular structure.

-

Expected ¹H NMR Features: Signals corresponding to the two equivalent methyl groups (a singlet), the aromatic protons on the dichlorophenyl ring (two distinct signals, a triplet and a doublet), and the amine protons (a broad singlet).

-

Expected ¹³C NMR Features: Resonances for the methyl carbons, the quaternary alpha-carbon, and the distinct carbons of the dichlorophenyl ring.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Method: Reverse-phase HPLC using a C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% trifluoroacetic acid or formic acid).

-

Purpose: To determine the purity of the final compound.

-

Self-Validating Rationale: A single major peak indicates a high degree of purity. The peak area percentage is used to quantify this purity, which should typically be >95% for research applications. This method is crucial for ensuring that observed biological effects are attributable to the target compound and not impurities.

-

Applications in Research & Development

The utility of this compound is diverse, spanning multiple scientific disciplines.

Medicinal Chemistry & Drug Discovery

This compound is a valuable starting point for the synthesis of pharmacologically active agents.[1] Its structural similarity to known psychoactive compounds makes it an attractive scaffold for developing new drugs for neurological disorders.[1][2] Research has indicated potential interactions with serotonin and dopamine receptor systems.[1] Furthermore, it has been identified as an inhibitor of key drug-metabolizing enzymes like cytochrome P450 CYP1A2 and CYP2D6.[1] This property makes it not only a potential drug candidate itself but also a tool for studying drug-drug interactions and metabolic pathways.

Agrochemical Synthesis

The stability and reactivity offered by the dichlorinated phenyl ring make this amine a useful intermediate in the preparation of agrochemicals.[3][4] It can be incorporated into larger molecules to develop new herbicides and plant growth regulators, where the chlorine substitution can enhance biological activity and environmental persistence.[1]

Chemical Biology

As a "tool compound," this compound can be used to probe biological systems.[1] Its defined structure and known interactions (e.g., with P450 enzymes) allow researchers to study specific enzyme activities or receptor binding events in a controlled manner, helping to elucidate complex biological mechanisms.

Safety, Handling, and Storage

Proper handling of all chemical reagents is essential for laboratory safety.

Table 2: GHS Hazard Information

| Category | Information | Source(s) |

|---|---|---|

| Pictogram | GHS07 (Exclamation Mark) | [5][9][10][12] |

| Signal Word | Warning | [5][7][9][10][12] |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][7][9][10][12][21] |

| Precautionary Statements | P261: Avoid breathing vapors/mist.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[5][7][9][10][12][21] |

Handling Protocol

-

Engineering Controls: Use this compound only in a well-ventilated area, preferably within a chemical fume hood.[22][23]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[21][22]

-

Handling: Avoid contact with skin, eyes, and clothing.[21][23] Prevent inhalation of vapors.

Storage

Store the compound in a tightly sealed container in a cool, dry place away from direct light and incompatible materials.[5][8][12] An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to prevent degradation.[5][8][12]

Conclusion

This compound (CAS 129960-45-8) is more than a simple chemical intermediate; it is a versatile and enabling tool for advanced scientific research. Its unique structural and electronic properties make it a valuable precursor in the synthesis of novel compounds in the pharmaceutical and agrochemical sectors. By understanding its synthesis, characterization, and safe handling as detailed in this guide, researchers can confidently and effectively integrate this compound into their discovery and development workflows, paving the way for new innovations.

References

- This compound - Smolecule. (n.d.).

- CAS 129960-45-8: this compound - CymitQuimica. (n.d.).

- This compound - Sigma-Aldrich. (n.d.).

- Newblue 129960-45-8 2-(3,5-DICHLOROPHENYL)PROPAN-2-AMIN - LookChem. (n.d.).

- Safety Data Sheet - Aaron Chemicals. (2024).

- This compound - Crysdot LLC. (n.d.).

- CAS NO. 129960-45-8 | this compound - Arctom Scientific. (n.d.).

- This compound - MySkinRecipes. (n.d.).

- 129960-45-8 CAS Manufactory - ChemicalBook. (n.d.).

- OTAVA-BB 1287452 - Arctom Scientific. (n.d.).

- 129960-45-8 | this compound - BLDpharm. (n.d.).

- 129960-45-8 | this compound - Moldb. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (2024).

- CAS NO. 129960-45-8 | this compound - Arctom Scientific. (n.d.).

- SAFETY DATA SHEET - TCI Chemicals. (2025).

- This compound - MySkinRecipes. (n.d.).

- Safety Data Sheet - Fluorochem. (n.d.).

- Reductive Amination - Common Conditions. (n.d.).

- Amine synthesis by reductive amination - Organic Chemistry Portal. (n.d.).

- Reductive amination - Wikipedia. (n.d.).

- Reductive Amination - Chemistry Steps. (n.d.).

- Reductive Amination - Wordpress. (n.d.).

- This compound - Sigma-Aldrich (Chinese). (n.d.).

- This compound, CAS No. 129960-45-8 - iChemical. (n.d.).

- This compound | CAS No - Simson Pharma Limited. (n.d.).

- This compound - PubChemLite. (n.d.).

- Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines - PMC - NIH. (2024).

- This compound 129960-45-8 China - Guidechem. (n.d.).

- This compound | CymitQuimica. (n.d.).

- Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents. (n.d.).

- The Use of 4-(3,4-Dichlorophenyl)-4-Oxo-2-(4-Antipyrinyl)-Butanoic Acid in the Preparation of Some New Heterocyclic Compounds With Expected Biological Activity - MDPI. (n.d.).

- Biobased Amines: From Synthesis to Polymers; Present and Future | Chemical Reviews. (n.d.).

- Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC - PubMed Central. (2017).

Sources

- 1. Buy this compound | 129960-45-8 [smolecule.com]

- 2. CAS 129960-45-8: this compound [cymitquimica.com]

- 3. This compound [myskinrecipes.com]

- 4. This compound [myskinrecipes.com]

- 5. This compound | 129960-45-8 [sigmaaldrich.com]

- 6. Newblue 129960-45-8 2-(3,5-DICHLOROPHENYL)PROPAN-2-AMIN, CasNo.129960-45-8 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]

- 7. arctomsci.com [arctomsci.com]

- 8. 129960-45-8|this compound|BLD Pharm [bldpharm.com]

- 9. 129960-45-8 | this compound - Moldb [moldb.com]

- 10. arctomsci.com [arctomsci.com]

- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 12. This compound | 129960-45-8 [sigmaaldrich.com]

- 13. This compound, CAS No. 129960-45-8 - iChemical [ichemical.com]

- 14. Page loading... [guidechem.com]

- 15. This compound | CymitQuimica [cymitquimica.com]

- 16. PubChemLite - this compound (C9H11Cl2N) [pubchemlite.lcsb.uni.lu]

- 17. Reductive amination - Wikipedia [en.wikipedia.org]

- 18. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 19. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 20. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 21. aaronchem.com [aaronchem.com]

- 22. fishersci.com [fishersci.com]

- 23. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to 2-(3,5-Dichlorophenyl)propan-2-amine

Abstract

This technical guide provides a comprehensive overview of 2-(3,5-Dichlorophenyl)propan-2-amine, a substituted phenethylamine derivative of significant interest in medicinal chemistry and drug development. This document details the physicochemical properties, synthesis methodologies, analytical characterization, and known biological activities of the compound. Authored for researchers, scientists, and drug development professionals, this guide synthesizes established chemical principles with practical, field-proven insights. It includes detailed, representative experimental protocols, data interpretation guidelines, and discussions on the compound's potential applications as a key intermediate and bioactive molecule. Every protocol is designed as a self-validating system, grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.

Introduction and Compound Profile

This compound, identified by its IUPAC name, is an organic compound featuring a dichlorinated phenyl ring attached to a propan-2-amine moiety.[1] This substitution pattern, with chlorine atoms at the 3 and 5 positions of the phenyl ring, imparts specific electronic and steric properties that influence its reactivity and biological interactions.[1] Its structural similarity to other psychoactive compounds and central nervous system (CNS) agents makes it a valuable scaffold in pharmaceutical research.[1][2] This guide will explore the synthesis, characterization, and potential applications of this versatile molecule.

Physicochemical Properties

A thorough understanding of the compound's physical and chemical properties is fundamental to its application in research and development.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-(3,5-dichlorophenyl)-2-propanamine; 3,5-Dichloro-alpha,alpha-dimethylbenzenemethanamine | [2][3] |

| CAS Number | 129960-45-8 | [1][2][4] |

| Molecular Formula | C₉H₁₁Cl₂N | [1] |

| Molecular Weight | 204.09 g/mol | [1] |

| Physical Form | Liquid | [2] |

| Purity (Typical) | ≥97% | [2] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [2] |

| SMILES | CC(C)(C1=CC(=CC(=C1)Cl)Cl)N | [1] |

| InChI Key | AZEJGVWRTXUSHS-UHFFFAOYSA-N | [1][2] |

Synthesis Methodologies

The synthesis of this compound can be approached through several established organic chemistry reactions. The choice of a specific route depends on the availability of starting materials, desired scale, and laboratory capabilities. Below are two plausible and detailed synthetic protocols based on well-understood reaction mechanisms.

Synthesis via Ritter Reaction

The Ritter reaction is a classic method for preparing N-alkyl amides from a nitrile and a carbocation source, which can then be hydrolyzed to the corresponding amine.[5] This approach is particularly well-suited for the synthesis of tertiary amines from tertiary alcohols.

Sources

- 1. A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00489F [pubs.rsc.org]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Ritter reaction - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 2-(3,5-Dichlorophenyl)propan-2-amine: A Technical Guide

Introduction

2-(3,5-Dichlorophenyl)propan-2-amine is a halogenated aromatic amine of significant interest in medicinal chemistry and drug development. Its structural features, including a chiral center and a dichlorinated phenyl ring, necessitate rigorous characterization to ensure purity, confirm identity, and understand its physicochemical properties. This technical guide provides an in-depth analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). The interpretations are grounded in fundamental spectroscopic principles and comparative analysis with structurally related molecules, offering researchers and drug development professionals a comprehensive reference for their work.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data

The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is summarized in the table below.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| Methyl (CH₃) | ~1.6 | Singlet | 6H | The two methyl groups are equivalent and adjacent to a quaternary carbon, resulting in a singlet. The electron-withdrawing effect of the dichlorophenyl ring will cause a slight downfield shift compared to cumylamine. |

| Amine (NH₂) | ~1.5-2.5 | Broad Singlet | 2H | The chemical shift of amine protons is variable and concentration-dependent. The signal is often broad due to quadrupole broadening and exchange with trace amounts of water. |

| Aromatic (Ar-H) | ~7.3-7.5 | Multiplet | 3H | The two meta protons (H-2' and H-6') will be equivalent, and the para proton (H-4') will be a distinct signal. The chlorine atoms deshield the aromatic protons, causing a downfield shift compared to the protons in cumylamine. |

Predicted ¹³C NMR Data

The predicted ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| Methyl (CH₃) | ~30 | The two equivalent methyl carbons will appear as a single peak. |

| Quaternary (C-NH₂) | ~55 | This carbon is attached to the amine group and the aromatic ring. |

| Aromatic (C-Cl) | ~135 | The two carbons directly attached to the chlorine atoms will be deshielded. |

| Aromatic (C-H) | ~125-130 | The chemical shifts of the protonated aromatic carbons will be influenced by the chlorine substituents. |

| Aromatic (ipso-C) | ~150 | The carbon of the phenyl ring attached to the propan-2-amine group will be significantly downfield. |

Expert Interpretation and Causality

The presence of two chlorine atoms in the meta positions of the phenyl ring has a predictable influence on the NMR spectra compared to the unsubstituted analog, cumylamine. The inductive electron-withdrawing effect of the chlorine atoms will cause a general downfield shift for all aromatic protons and carbons. The symmetry of the 3,5-disubstitution pattern will result in a simplified aromatic region in both the ¹H and ¹³C NMR spectra, with fewer distinct signals than a non-symmetrically substituted ring. The broadness of the NH₂ peak in the ¹H NMR spectrum is a characteristic feature of primary amines and can be confirmed by a D₂O exchange experiment, where the peak would disappear.

Experimental Protocol for NMR Analysis

A standard protocol for acquiring NMR spectra of a liquid amine sample is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.

-

D₂O Exchange: To confirm the amine proton signal, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum. The NH₂ signal should disappear or significantly decrease in intensity.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the N-H, C-H, C-N, and C-Cl bonds, as well as aromatic C=C stretching vibrations.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

| 3400-3300 | N-H stretch (asymmetric and symmetric) | Medium | The presence of two bands in this region is characteristic of a primary amine.[1] |

| 3100-3000 | Aromatic C-H stretch | Medium-Weak | Typical for C-H bonds on a benzene ring. |

| 2980-2850 | Aliphatic C-H stretch | Medium-Strong | Corresponds to the stretching vibrations of the methyl groups. |

| 1620-1580 | N-H bend (scissoring) | Medium-Strong | A characteristic bending vibration for primary amines.[1] |

| 1600-1450 | Aromatic C=C stretch | Medium-Strong | Multiple bands are expected in this region due to the vibrations of the phenyl ring. |

| 1380-1365 | C-H bend (methyl) | Medium | Characteristic bending vibration of the methyl groups. |

| 1250-1020 | C-N stretch | Medium | Corresponds to the stretching vibration of the aliphatic amine C-N bond.[1] |

| 800-600 | C-Cl stretch | Strong | The presence of strong absorptions in this region is indicative of the carbon-chlorine bonds. |

Expert Interpretation and Causality

The most diagnostic peaks in the IR spectrum of this compound are the pair of N-H stretching bands in the 3400-3300 cm⁻¹ region and the N-H bending vibration around 1600 cm⁻¹. These features are definitive for a primary amine. The presence of both aliphatic and aromatic C-H stretching vibrations confirms the overall structure. The strong absorption bands in the lower frequency region (fingerprint region) due to C-Cl stretching provide evidence for the halogenation of the aromatic ring.

Experimental Protocol for FT-IR Analysis

For a liquid sample like this compound, the following FT-IR protocol is recommended:

-

Sample Preparation (Neat Liquid): Place a small drop of the neat liquid sample between two polished salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.

-

Alternative (ATR): If an Attenuated Total Reflectance (ATR) accessory is available, a drop of the liquid can be placed directly onto the ATR crystal.

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (or clean salt plates/ATR crystal) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Place the prepared sample in the spectrometer and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum should be baseline corrected and the peak positions identified.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure. For this compound, the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments.

Predicted Mass Spectral Data

| m/z | Ion | Interpretation |

| 203, 205, 207 | [M]⁺ | Molecular ion peak. The isotopic pattern (approx. 9:6:1 ratio) is characteristic of a molecule containing two chlorine atoms. |

| 188, 190, 192 | [M - CH₃]⁺ | Loss of a methyl radical from the molecular ion. |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage resulting in the formation of the 2-aminopropan-2-yl cation. |

Expert Interpretation and Causality

The molecular ion peak is expected to be a cluster of peaks at m/z 203, 205, and 207 due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. The relative intensities of these peaks (approximately 9:6:1) provide strong evidence for the presence of two chlorine atoms in the molecule. A prominent fragmentation pathway for amines is alpha-cleavage, which involves the cleavage of the bond adjacent to the nitrogen atom. In this case, the loss of the dichlorophenyl radical would lead to a fragment at m/z 58. Another likely fragmentation is the loss of a methyl group (15 Da) from the molecular ion.

Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of this compound.

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or methanol.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating aromatic amines.[2]

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a suitable initial temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.[2]

-

Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).[2]

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

Visualization of Key Spectroscopic Features

The following diagrams illustrate key concepts in the spectroscopic analysis of this compound.

Caption: Predicted key regions in the ¹H NMR and IR spectra.

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. By leveraging data from structural analogs and fundamental spectroscopic principles, a comprehensive characterization of this important molecule has been presented. The included experimental protocols offer practical guidance for researchers and scientists in obtaining high-quality spectroscopic data. This guide serves as a valuable resource for the unambiguous identification and characterization of this compound in drug discovery and development workflows.

References

- You, Y., et al. (2022). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. Journal of Environmental Sciences, 115, 334-343.

-

PubChem. (n.d.). 3,5-Dichloroaniline. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

-

SpectraBase. (n.d.). 3,5-Dichloroaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Phenylpropylamine. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]

- Vanholder, R., et al. (2023).

-

ResearchGate. (2021). How to prepare a liquid sample for FTIR spectrum?. Retrieved from [Link]

- Aoyama, T., et al. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases.

- Bull, J. A., et al. (2008). Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.

- Tretyakov, K. V., et al. (2017). GC-MS for structure determination of aromatic amines.

-

PubChem. (n.d.). Methyl(2-phenylpropan-2-yl)amine. Retrieved from [Link]

- Shi, H., et al. (2014). Part 5a: Solvent chemistry: NMR analysis and studies for amine–CO2–H2O systems with vapor–liquid equilibrium modeling for CO2 capture processes. Energy & Environment, 25(1), 1-28.

- James, T. D., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines.

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

ResearchGate. (2010). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Retrieved from [Link]

-

YouTube. (2013). FTIR Spectroscopy - Liquid IR Spectroscopy. Retrieved from [Link]

-

Indian Institute of Science Education and Research Kolkata. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Retrieved from [Link]

-

PubChemLite. (n.d.). Cumylamine (C9H13N). Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Cumylamine. Retrieved from [Link]

- Perinu, C., et al. (2014). 13CNMR experiments and methods used to investigate amine-CO 2-H2O systems. Rev. Roum. Chim, 59(11-12), 1081-1089.

-

SpectraBase. (n.d.). 2-Phenyl-1-propanamine. Retrieved from [Link]

-

SpectraBase. (n.d.). N-METHYL-1-[4-[2-(METHYLAMINO)-PROPYL]-PHENYL]-1-PHENYLPROPAN-2-AMINE. Retrieved from [Link]

-

NIST. (n.d.). 2-Phenylpropenal. Retrieved from [Link]

-

PubChem. (n.d.). CID 157071953. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of propan-2-amine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H NMR spectra of propan-2-amine. Retrieved from [Link]

-

PDBj. (n.d.). ChemComp-B40: (2S)-N-methyl-1-phenylpropan-2-amine. Retrieved from [Link]

-

AbacipharmTech. (n.d.). 2-Phenylpropan-2-amine. Retrieved from [Link]

Sources

- 1. infrared spectrum of propan-2-amine (2-aminopropane) C3H9N (CH3)2CHNH2 prominent wavenumbers cm-1 detecting functional groups present finger print for identification of isopropylamine 2-propylamine 2-propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]

The Emergence of a Key Intermediate: A Technical Guide to the Discovery and History of 2-(3,5-Dichlorophenyl)propan-2-amine

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and historical context of 2-(3,5-Dichlorophenyl)propan-2-amine (CAS No. 129960-45-8). While a singular "discovery" event for this compound is not prominently documented in peer-reviewed literature, its history is intrinsically linked to the broader development of central nervous system (CNS) agents and the exploration of structure-activity relationships of phenylpropanamine derivatives. This guide elucidates its likely synthetic origins through established chemical transformations, details its physicochemical properties, and explores its significance as a key building block in medicinal and agricultural chemistry. The content herein is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important chemical entity.

Introduction and Historical Context

This compound is a halogenated aromatic amine that has garnered interest as a versatile intermediate in the synthesis of more complex molecules.[1] Its structure, featuring a dichlorinated phenyl ring attached to a tertiary aminopropane backbone, suggests potential applications in the development of pharmaceuticals and agrochemicals.[1][2] The history of this compound is not one of a standalone discovery but rather of its emergence as a valuable synthon in the ongoing quest for novel bioactive compounds.

The development of phenylpropanamine derivatives has been a cornerstone of medicinal chemistry for decades, leading to a wide array of therapeutic agents, including stimulants, antidepressants, and other CNS-active drugs.[3] The specific 3,5-dichloro substitution pattern on the phenyl ring is a common strategy in drug design to modulate a molecule's lipophilicity, metabolic stability, and interaction with biological targets. It is within this context of exploring the chemical space around the phenylpropanamine scaffold that the synthesis of this compound was likely first pursued.

Furthermore, this compound has been identified as a potential inhibitor of cytochrome P450 enzymes, such as CYP1A2 and CYP2D6, which are crucial for drug metabolism.[1] The study of CYP2D6 inhibitors is a significant area of research, as modulating the activity of this enzyme can have profound effects on the pharmacokinetics of co-administered drugs.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in synthesis and biological screening.

| Property | Value | Source |

| CAS Number | 129960-45-8 | [1] |

| Molecular Formula | C₉H₁₁Cl₂N | [1] |

| Molecular Weight | 204.10 g/mol | [1] |

| Physical Form | Liquid | [4] |

| Purity | Typically ≥97% | [4] |

| Storage Conditions | Keep in a dark place, under an inert atmosphere, at room temperature. | [4] |

Synthesis and Mechanistic Insights

While several synthetic routes to this compound are conceivable, including the amination of propenes and Grignard reactions, the Ritter reaction stands out as a highly plausible and efficient method for its preparation.[1][5] The Ritter reaction involves the reaction of a nitrile with a carbocation precursor, such as a tertiary alcohol or an alkene, in the presence of a strong acid.[5]

Plausible Synthesis via the Ritter Reaction

The synthesis of this compound via the Ritter reaction would likely proceed in two key steps:

-

Formation of the N-acetyl intermediate: The reaction of 2-(3,5-dichlorophenyl)propan-2-ol with a nitrile (such as acetonitrile) in the presence of a strong acid (e.g., sulfuric acid) generates a stable tertiary carbocation. This carbocation is then attacked by the nitrogen of the nitrile, and subsequent hydration yields the N-acetylated intermediate, N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide.

-

Hydrolysis to the final amine: The N-acetyl group is then removed by hydrolysis under acidic or basic conditions to yield the desired product, this compound.

Caption: Plausible two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a scientifically plausible, detailed procedure for the synthesis of this compound based on the principles of the Ritter reaction. This protocol is intended for instructional purposes and should be adapted and optimized by qualified researchers.

Step 1: Synthesis of N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide

-

To a stirred solution of 2-(3,5-dichlorophenyl)propan-2-ol (1.0 eq) in acetonitrile (5.0 eq) at 0 °C, slowly add concentrated sulfuric acid (2.0 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-acetyl intermediate.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis to this compound

-

Reflux the purified N-(2-(3,5-dichlorophenyl)propan-2-yl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (1:1 v/v) for 6-8 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and neutralize with a 2M solution of sodium hydroxide.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts, dry over anhydrous potassium carbonate, and concentrate under reduced pressure to afford the final product, this compound.

Potential Applications and Future Directions

The structural motifs present in this compound make it a valuable building block in several areas of chemical research:

-

Pharmaceutical Research: It serves as a key intermediate for the synthesis of novel compounds targeting the central nervous system, including potential antidepressants and other psychoactive agents.[1][3] Its role as a potential CYP2D6 inhibitor also makes it a useful tool compound for studying drug metabolism and drug-drug interactions.[1]

-

Agricultural Chemistry: The dichlorophenyl group is a common feature in many pesticides and herbicides. The unique substitution pattern of this compound could be exploited to develop new agrochemicals with improved efficacy and selectivity.[1]

-

Chemical Biology: As a tool compound, it can be used to probe the structure and function of enzymes and receptors, aiding in the elucidation of biological pathways.[1]

Future research will likely focus on the development of more efficient and sustainable industrial-scale production methods, such as continuous flow synthesis.[1] Additionally, the exploration of its utility in the synthesis of a wider range of biologically active molecules remains a promising avenue for investigation.

Conclusion

While the precise historical moment of the "discovery" of this compound remains elusive in the public domain, its significance is clear from a synthetic and medicinal chemistry perspective. Its logical and efficient synthesis via established methods like the Ritter reaction, combined with its potential as a precursor to novel CNS agents and agrochemicals, solidifies its place as a valuable compound in the modern chemical landscape. This guide has provided a comprehensive overview of its likely origins, synthesis, and potential applications, offering a valuable resource for researchers in the field.

References

-

This compound - MySkinRecipes. (n.d.). Retrieved January 7, 2026, from [Link]

-

This compound, CAS No. 129960-45-8 - iChemical. (n.d.). Retrieved January 7, 2026, from [Link]

-

Ritter reaction - Wikipedia. (n.d.). Retrieved January 7, 2026, from [Link]

-

Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed. (2020). Retrieved January 7, 2026, from [Link]

-

Ritter Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 7, 2026, from [Link]

-

What are CYP2D6 inhibitors and how do they work? - Patsnap Synapse. (2024). Retrieved January 7, 2026, from [Link]

Sources

- 1. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]